molecular formula C7H11NO B045608 3-Ethyl-4-methyl-3-pyrrolin-2-one CAS No. 766-36-9

3-Ethyl-4-methyl-3-pyrrolin-2-one

Cat. No. B045608
CAS RN: 766-36-9
M. Wt: 125.17 g/mol
InChI Key: YCTNTSVMJWIYTQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-3-pyrrolin-2-one is a significant chemical compound, relevant in various synthetic and medicinal chemistry applications. Its structure allows for diverse chemical modifications, making it a valuable precursor in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one involves practical and scalable methods. A notable approach includes a four-step synthesis process, highlighting the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection. This method emphasizes a scalable route with fewer reaction steps, beneficial for industrial-scale production (Chavan et al., 2020).

Molecular Structure Analysis

Research into the molecular structure of 3-Ethyl-4-methyl-3-pyrrolin-2-one and related compounds often includes X-ray crystallography and NMR spectroscopy. These techniques have elucidated the structures of various pyrrolin-2-one derivatives, demonstrating the core's adaptability in forming hydrogen-bonded complexes and detailed molecular conformations.

Chemical Reactions and Properties

3-Ethyl-4-methyl-3-pyrrolin-2-one participates in diverse chemical reactions, showcasing its versatility as a synthetic intermediate. It's involved in cycloaddition reactions, conjugate additions, and serves as a precursor for the synthesis of biologically active molecules. Its reactivity profile is instrumental in creating complex heterocyclic compounds with potential therapeutic applications.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of 3-Ethyl-4-methyl-3-pyrrolin-2-one in various solvents and conditions. These properties influence its application in synthesis processes and the development of pharmaceutical compounds.

Chemical Properties Analysis

The chemical properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one, such as its acidity, basicity, and reactivity towards different chemical reagents, are essential for its utility in synthetic chemistry. Its behavior in chemical reactions, including electrophilic and nucleophilic additions, highlights its role as a versatile building block in organic synthesis.

  • Synthesis : (Chavan et al., 2020)
  • Molecular Structure and Chemical Properties : Research in this area is often complex, involving sophisticated analytical techniques to elucidate the molecular framework and chemical behavior of the compound and its derivatives.

Scientific Research Applications

  • Biological Activity : 1-Aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, related to 3-Ethyl-4-methyl-3-pyrrolin-2-one, have been explored for their potential as biologically active compounds, which could be targets for drug discovery (Gein & Pastukhova, 2020).

  • Drug Synthesis : A scalable, industrial-scale synthesis process for 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a key building block of the antidiabetic drug glimepiride, has been developed (Chavan et al., 2020).

  • Anti-inflammatory and Analgesic Activity : Synthesis of 4,5-disubstituted 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrated pronounced anti-inflammatory and analgesic activity with low toxicity (Gein et al., 2005).

  • Bioactive Compound Synthesis : The Baylis-Hillman adduct 1-ethyl-4-methyl-2-hydroxy-3-methylenebutanedioate, an intermediate in the synthesis of bioactive compounds, features a low energy intramolecular H-bonded five-member ring (Conti et al., 2006).

  • Disease Biomarker : Quantitative determination of 3-ethyl-5-hydroxy-4,5-dimethyl-delta3-pyrrolin-2-one in urine can indicate hepatic porphyria and psychiatric disorders (Graham, 1978).

  • Antimicrobial Properties : Synthesis of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones showed promising antimicrobial properties (Gein et al., 2001).

  • Herbicidal Activity : A derivative, 1-[[(1-(benzothiazol-2-yl)-1-methyl)ethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one)], exhibits high herbicidal activity against specific plant species (Ikeguchi et al., 2010).

  • Co-crystal Formation : Co-crystals of 3-ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative form a hydrogen-bonded tetramer (Gehman et al., 2019).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3-Ethyl-4-methyl-3-pyrrolin-2-one may be employed as a precursor for the synthesis of glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) . It may also be employed for the preparation of 2-ethyl-3-methyl- (10 H)- dipyrrin-1-one . This suggests that it could have potential applications in the development of new antidiabetic drugs and other medicinal compounds.

properties

IUPAC Name

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNTSVMJWIYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357558
Record name 3-Ethyl-4-methyl-3-pyrrolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methyl-3-pyrrolin-2-one

CAS RN

766-36-9
Record name 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-methyl-3-pyrrolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
22
Citations
ZM Gehman, WS Kassel, NA Piro - IUCrData, 2019 - scripts.iucr.org
… 3-Ethyl-4-methyl-3-pyrrolin-2-one, C7H11NO (1) is an , –… We attempted to crystallize 3ethyl-4-methyl-3-pyrrolin-2-one … is a dimer of 3-ethyl-4-methyl-3-pyrrolin-2one molecules held …
Number of citations: 0 scripts.iucr.org
AA Pawar - 2021 - dspace.ncl.res.in
… Herein, the process for the scalable synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one 26 which is an important component of antidiabetic drug viz. glimepiride was initiated Scheme 3. …
Number of citations: 0 dspace.ncl.res.in
W Ding-zhong, Z Qi-dong, LIU Jun-hui… - Journal of Chinese …, 2016 - jcmss.com.cn
… anatabine, nornicotine, myosmine, cotinine, 2-n-butylimidazole, 2-isopropylimidazole, nicotinamide, N-methylnicotinamide, N-ethylnicotinamide and 3-ethyl-4-methyl-3-pyrrolin-2-one. …
Number of citations: 0 www.jcmss.com.cn
SP Chavan, AB Pathak, KP Pawar - Synthesis, 2015 - thieme-connect.com
… Zoom Image Figure 1 Structures of 3-ethyl-4-methyl-3-pyrrolin-2-one, glimepiride and C-… Zoom Image Figure 1 Structures of 3-ethyl-4-methyl-3-pyrrolin-2-one, glimepiride and C-…
Number of citations: 0 www.thieme-connect.com
DA Lightner - Photochemistry and photobiology, 1974 - Wiley Online Library
… 3-methylpyrrole-2-carboxylic acid methyl ester, 4-ethyl-5-methoxymethyl-3-methyl-pyrrole carboxylic acid methyl ester and 5-carbomethoxy-5-hydroxy-3-ethyl-4-methyl-3-pyrrolin-2-one […
Number of citations: 0 onlinelibrary.wiley.com
MT Huggins, F Billimoria - Journal of chemical education, 2007 - ACS Publications
… The desired products are prepared by a base-catalyzed Aldol-like condensation between an aromatic aldehyde and 3-ethyl-4-methyl-3-pyrrolin-2-one, I, to give an aryl sub- …
Number of citations: 0 pubs.acs.org
ET Pelkey, SJ Pelkey, JG Greger - Advances in Heterocyclic Chemistry, 2019 - Elsevier
This review presents a systematic survey of the literature (through the end of 2017) that reports on the reactivity of 3-pyrrolin-2-ones. The discussion starts with site-specific reactivity (N, …
Number of citations: 0 www.sciencedirect.com
T Hirano, Y Fujita, M Shinomiya, Y Arakawa… - Polymer, 2021 - Elsevier
… To a stirred solution of 3-ethyl-4-methyl-3-pyrrolin-2-one (57.6 mg, 0.46 mmol) in ethanol (10 mL) was added 10% Pd/C catalyst (49.0 mg), and the resulting mixture was stirred under H …
Number of citations: 0 www.sciencedirect.com
P Bobál, DA Lightner - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
… α-Tosylpyrroles 2a and 2b have been shown to be very useful precursors to 3-methyl-4-ethyl-3-pyrrolin-2-one (4) [8-10] and 3-ethyl4-methyl-3-pyrrolin-2-one [11], respectively, which …
Number of citations: 0 onlinelibrary.wiley.com
RW Schoenleber, Y Kim… - Journal of the American …, 1984 - ACS Publications
The synthesisand characterization, including the stereochemistry, of a series of 3, 4-dihydropyrromethenonesand 2, 3-dihydrodioxobilins are described. High-resolution* H NMR …
Number of citations: 0 pubs.acs.org

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